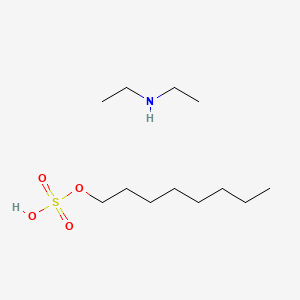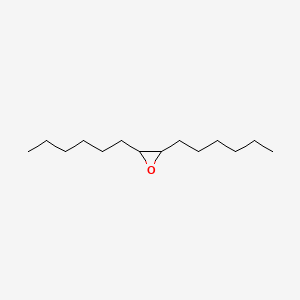
2,3-Dihexyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihexyloxirane: is an organic compound with the molecular formula C14H28O . It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two hexyl groups attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihexyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of hexyl-substituted alkenes with peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as titanium silicalite (TS-1) can also be employed to improve the efficiency of the epoxidation process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihexyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under appropriate conditions
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
Substituted Oxiranes: Produced via nucleophilic substitution
Scientific Research Applications
Chemistry: 2,3-Dihexyloxirane is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of various complex molecules and polymers .
Biology and Medicine: In biological research, oxiranes like this compound are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. Its unique structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of 2,3-Dihexyloxirane involves its reactivity towards nucleophiles and electrophiles. The strained three-membered ring of the oxirane is highly reactive, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the oxirane ring opens to form more stable products .
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
2,3-Dimethyloxirane: A smaller oxirane with methyl groups instead of hexyl groups.
2,3-Epoxybutane: Another oxirane with different alkyl substituents
Comparison: 2,3-Dihexyloxirane is unique due to its longer hexyl chains, which impart different physical and chemical properties compared to smaller oxiranes. These longer chains can influence the compound’s solubility, reactivity, and interactions with other molecules .
Properties
CAS No. |
85721-27-3 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
2,3-dihexyloxirane |
InChI |
InChI=1S/C14H28O/c1-3-5-7-9-11-13-14(15-13)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
NAPIHVDJYKONON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(O1)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


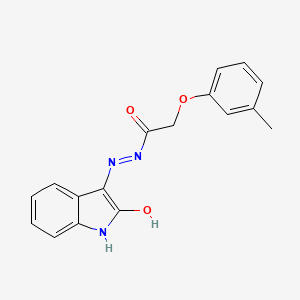
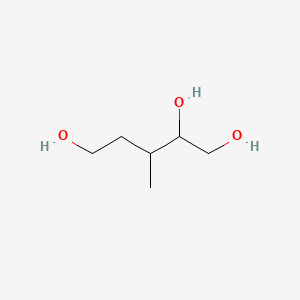
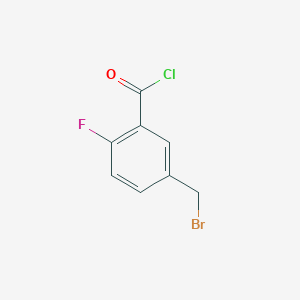
![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)


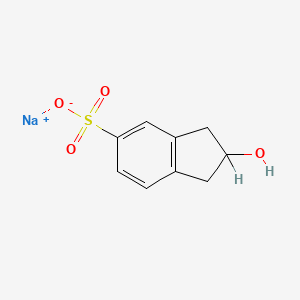

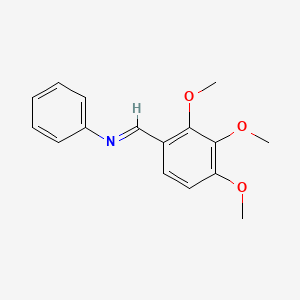

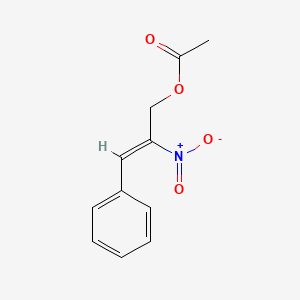
![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)
